A Technical Guide to 4-Cyclopropyl-6-methylpyridin-2-amine (CAS 1314968-28-9): A Novel Scaffold for Drug Discovery
A Technical Guide to 4-Cyclopropyl-6-methylpyridin-2-amine (CAS 1314968-28-9): A Novel Scaffold for Drug Discovery
Executive Summary
4-Cyclopropyl-6-methylpyridin-2-amine is a novel heterocyclic compound that merges two structurally important pharmacophores: the 2-aminopyridine core and a cyclopropyl moiety. While specific data for this molecule (CAS 1314968-28-9) is limited in public literature, its constituent parts are well-established as "privileged structures" in medicinal chemistry. This guide serves as a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals. It extrapolates from established chemical principles and data on analogous structures to provide proposed synthetic routes, characterization protocols, and a rationale for its potential applications, particularly in the development of kinase inhibitors and other targeted therapeutics.
Introduction: The Strategic Value of the 2-Aminopyridine and Cyclopropyl Moieties
The design of novel small-molecule therapeutics often relies on the strategic combination of proven structural motifs to optimize potency, selectivity, and pharmacokinetic properties. 4-Cyclopropyl-6-methylpyridin-2-amine represents a thoughtful convergence of two such high-value fragments.
The 2-Aminopyridine Scaffold: A "Privileged" Pharmacophore
The 2-aminopyridine moiety is a cornerstone of modern drug discovery, recognized for its ability to engage in key hydrogen bonding interactions with biological targets, particularly the hinge region of protein kinases.[1][2] Its simple, low-molecular-weight structure can serve as a versatile starting point for creating diverse compound libraries with minimal synthetic complexity.[2] This scaffold is present in numerous FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic utility in areas ranging from oncology to infectious diseases.[3][4]
The Cyclopropyl Group: A "Magic" Fragment in Medicinal Chemistry
The incorporation of a cyclopropyl ring is a widely used strategy to address common challenges in drug discovery.[5][6] Its unique properties offer several distinct advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[7][8]
-
Conformational Rigidity: The rigid, three-membered ring restricts the conformation of the parent molecule, which can lock it into a bioactive shape, reducing the entropic penalty of binding to a target and thereby enhancing potency.[5]
-
Potency and Lipophilicity: It can serve as a bioisostere for other groups like vinyl or carbonyl, often leading to improved lipophilicity and target engagement.[7]
-
Improved Pharmacokinetics: The fragment frequently helps to decrease plasma clearance and increase brain permeability.[6][8]
The combination of these two motifs in 4-Cyclopropyl-6-methylpyridin-2-amine suggests a molecule with significant potential as a building block for developing next-generation therapeutics with enhanced drug-like properties.
Predicted Physicochemical and Structural Properties
Due to the absence of empirical data, the following properties are predicted based on computational models and comparison with structurally similar compounds like 4-Cyclopropyl-6-methyl-2-pyrimidinamine.[9][10]
| Property | Predicted Value | Source/Method |
| CAS Number | 1314968-28-9 | - |
| Molecular Formula | C₉H₁₂N₂ | - |
| Molecular Weight | 148.21 g/mol | - |
| Predicted LogP | ~1.5 - 2.0 | Computational (Analogue Comparison) |
| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (from pyridine N and -NH₂) | Structural Analysis |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Computational |
| Rotatable Bonds | 1 | Structural Analysis |
Proposed Synthetic Strategies
The synthesis of 4-Cyclopropyl-6-methylpyridin-2-amine is not explicitly described in the literature. However, two highly plausible strategies can be proposed based on established methodologies for constructing substituted pyridines.
Strategy A: Late-Stage Cyclopropanation via Suzuki-Miyaura Cross-Coupling
This is arguably the most robust and versatile approach, involving the coupling of a pre-formed halopyridine with a cyclopropylboron reagent. The key advantage is the use of commercially available or readily accessible starting materials.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool renowned for its mild conditions and high functional group tolerance.[11][12] Using a palladium catalyst with a suitable phosphine ligand, the C-Br bond at the 4-position of the pyridine ring can be selectively coupled with cyclopropylboronic acid. This late-stage functionalization is a common and effective strategy in medicinal chemistry.[13][14]
Proposed Experimental Protocol (Hypothetical):
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-6-methylpyridin-2-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a ligand, such as tricyclohexylphosphine (PCy₃, 0.10 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the target compound.
Strategy B: Pyridine Ring Formation via Multicomponent Reaction (MCR)
An alternative approach involves constructing the substituted pyridine ring from acyclic precursors. This can be achieved through a one-pot multicomponent reaction, which offers high atom economy and efficiency.
Rationale: MCRs are powerful tools for rapidly generating molecular complexity.[3] A plausible route involves the condensation of a β-ketoester or an enaminone bearing a cyclopropyl group with a suitable nitrogen source and another component to build the pyridine ring.
Caption: Conceptual Workflow for a Multicomponent Reaction.
Proposed Experimental Protocol (Conceptual):
-
Reactant Mixing: In a suitable reaction vessel, combine 1-cyclopropylbutane-1,3-dione (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (2.5 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction Execution: Heat the mixture to reflux and monitor by TLC.
-
Isolation: Upon completion, cool the reaction mixture to induce precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.
Proposed Analytical and Characterization Protocols
Confirmation of the structure and purity of the synthesized 4-Cyclopropyl-6-methylpyridin-2-amine would rely on standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl group (~2.3-2.5 ppm), characteristic multiplets for the cyclopropyl protons in the upfield region (~0.6-1.2 ppm), a singlet for the aromatic proton at the 5-position, a broad singlet for the -NH₂ protons, and another aromatic proton signal.
-
¹³C NMR: Distinct signals for the methyl carbon, cyclopropyl carbons, and the six aromatic carbons of the pyridine ring are expected.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 149.2.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid, with UV detection.
Inferred Safety and Handling
While no specific Safety Data Sheet (SDS) exists for the title compound, a conservative approach to handling should be adopted based on data for analogous aminopyridines, such as 2-amino-6-methylpyridine.[15]
| Hazard Class | Precautionary Statement | Basis of Inference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust and ensure adequate ventilation. | Analogy to substituted aminopyridines which are often classified as toxic.[15] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | Common hazard for amine-containing aromatic compounds. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a chemical fume hood. | Standard laboratory practice for handling novel, potentially hazardous chemicals. |
| Handling | Avoid dust formation. Wash hands thoroughly after handling. Store in a tightly closed container in a dry, well-ventilated area. | General best practices for chemical synthesis. |
Potential Applications in Drug Discovery
The structure of 4-Cyclopropyl-6-methylpyridin-2-amine makes it an ideal scaffold for generating libraries of compounds targeted against various diseases, most notably cancer.
Kinase Inhibitors in Oncology
The 2-aminopyridine core is a proven "hinge-binder" for many protein kinases. By functionalizing the exocyclic amine, this scaffold can be elaborated to target the ATP-binding site of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and receptor tyrosine kinases.[1][16] The cyclopropyl group at the 4-position can occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity while improving metabolic stability—a key requirement for orally bioavailable drugs.[17]
Caption: Scaffold-based drug discovery workflow.
Other Therapeutic Areas
Beyond oncology, substituted 2-aminopyridines have shown promise as inhibitors of inducible nitric oxide synthase (iNOS), making them relevant for inflammatory diseases.[3] They have also been investigated as antibacterial and antiviral agents.[4] The unique properties imparted by the cyclopropyl group could be leveraged to optimize lead compounds in any of these therapeutic areas.
Conclusion
4-Cyclopropyl-6-methylpyridin-2-amine stands as a promising yet underexplored building block for medicinal chemistry. While direct experimental data remains scarce, a robust analysis based on the well-documented value of its constituent 2-aminopyridine and cyclopropyl motifs provides a strong foundation for its investigation. The proposed synthetic strategies, particularly the Suzuki-Miyaura coupling, offer a reliable and direct path to accessing this compound. Its inherent structural features make it an exceptionally attractive scaffold for developing novel kinase inhibitors and other targeted therapies, meriting its inclusion in future drug discovery and development programs.
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